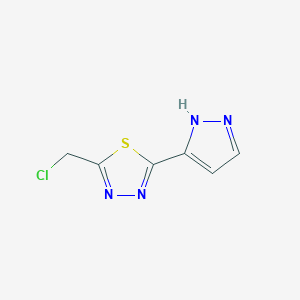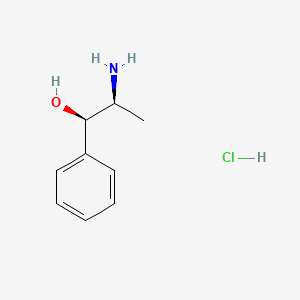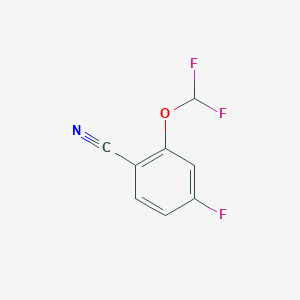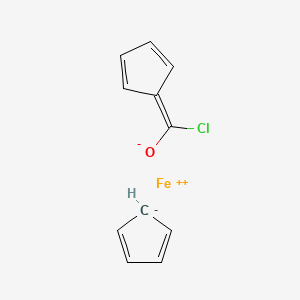
Ferrocenoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrocenoyl chloride is a complex organometallic compound It is known for its unique structure, which includes a chloro group, a cyclopentadienylidene moiety, and an iron(2+) center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocenoyl chloride typically involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ferrocenoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(0) species.
Substitution: The chloro group can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like triphenylphosphine. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures .
Major Products
The major products formed from these reactions include various iron complexes with different oxidation states and ligand environments. These products are often characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry .
Applications De Recherche Scientifique
Ferrocenoyl chloride has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which Ferrocenoyl chloride exerts its effects involves coordination to various substrates through its iron center. The iron(2+) ion can undergo redox reactions, facilitating electron transfer processes. The compound can also form stable complexes with organic molecules, influencing their reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: A well-known organometallic compound with a similar cyclopentadienyl structure but lacks the chloro group and the methanolate moiety.
Iron(II) chloride: A simpler iron compound that does not have the cyclopentadienylidene structure.
Cyclopentadienyliron dicarbonyl dimer: Another iron complex with cyclopentadienyl ligands but different coordination environment.
Uniqueness
Ferrocenoyl chloride is unique due to its combination of a chloro group, a cyclopentadienylidene moiety, and an iron(2+) center. This unique structure imparts distinct reactivity and stability, making it valuable for various applications in catalysis and material science.
Propriétés
Formule moléculaire |
C11H9ClFeO |
|---|---|
Poids moléculaire |
248.48 g/mol |
Nom IUPAC |
chloro(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C6H5ClO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,8H;1-5H;/q;-1;+2/p-1 |
Clé InChI |
VTDVIWPHJXANHZ-UHFFFAOYSA-M |
SMILES canonique |
[CH-]1C=CC=C1.C1=CC(=C([O-])Cl)C=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-N-[3-(cyclopropylsulfamoyl)phenyl]benzamide](/img/structure/B8677781.png)
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide](/img/structure/B8677797.png)
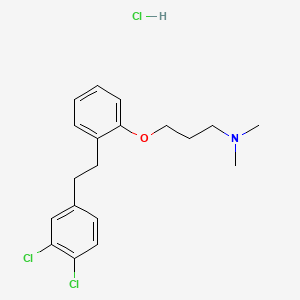
![8-Hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B8677814.png)
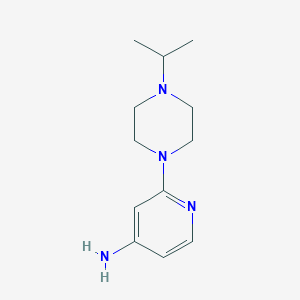
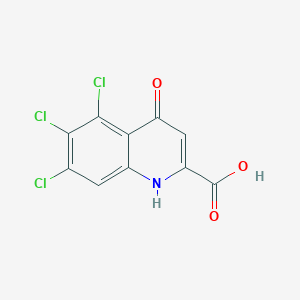
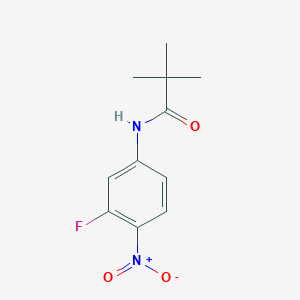
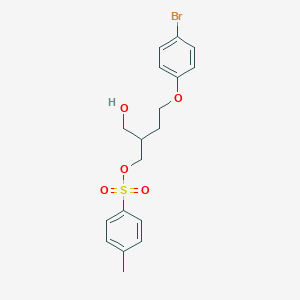
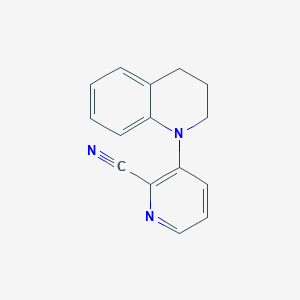

![5-Chloro-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B8677867.png)
